5-(2-Chlorophenoxy)pentanoic acid
Description
5-(2-Chlorophenoxy)pentanoic acid is a chlorinated aromatic carboxylic acid derivative. The compound consists of a pentanoic acid backbone with a 2-chlorophenoxy substituent. Its molecular formula is C₁₁H₁₃ClO₃, with an estimated molar mass of 228.68 g/mol.
Properties
CAS No. |
7170-47-0 |
|---|---|
Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
5-(2-chlorophenoxy)pentanoic acid |
InChI |
InChI=1S/C11H13ClO3/c12-9-5-1-2-6-10(9)15-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2,(H,13,14) |
InChI Key |
XNQKVNHPPPVIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCC(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Chlorophenoxypentanoic Acid
Key differences among positional isomers arise from chlorine substitution patterns (Table 1):
Key Observations :
- Steric Effects : The ortho isomer (2-chloro) may exhibit reduced reactivity in esterification or nucleophilic substitution due to steric hindrance between the chlorine and oxygen atoms.
Functional Group Variants
Sulfanyl vs. Phenoxy Substituents
This substitution alters chemical behavior:
- Stability : Thioether linkages are less stable under oxidative conditions compared to ethers, impacting storage and handling requirements.
Hydroxyl and Methoxy Derivatives
- 5-(2-Hydroxy-3-methoxyphenyl)pentanoic acid (CID 4092288, C₁₂H₁₆O₄): The hydroxyl and methoxy groups enhance hydrogen bonding capacity, increasing solubility in polar solvents .
- 5-(2,3-Dimethoxyphenyl)pentanoic acid (CAS 54130-93-7): Methoxy groups donate electron density, stabilizing the aromatic ring and altering acidity compared to chlorinated analogs .
Stability and Reactivity
- Incompatibilities: Strong oxidizers may degrade chlorophenoxypentanoic acids, releasing hazardous decomposition products like CO, CO₂, or chlorinated phenols .
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